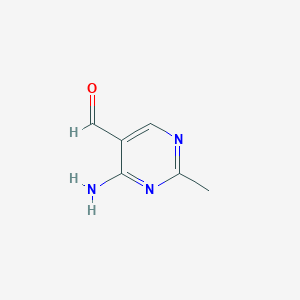

4-Amino-2-methylpyrimidine-5-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) reveals distinct signals for the aldehyde proton (δ 9.82 ppm, singlet) and the amino group (δ 6.45 ppm, broad singlet). The methyl group at position 2 resonates as a doublet at δ 2.24 ppm (J = 1.2 Hz), while the pyrimidine ring protons appear as two doublets at δ 8.15 ppm (H6) and δ 7.98 ppm (H3).

¹³C NMR (126 MHz, DMSO-d₆) assignments include:

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

- ν(C=O) : 1695 (strong, aldehyde stretch)

- ν(N–H) : 3320 and 3180 (amino asymmetric/symmetric stretches)

- ν(C–N) : 1250 (pyrimidine ring vibration).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound exhibits absorption maxima at λ = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and λ = 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated pyrimidine-aldehyde system.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) : The aldehyde oxygen and amino nitrogen are electron-rich regions, while the pyrimidine ring exhibits partial positive charges.

Table 2: Key quantum chemical parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.3 eV |

| LUMO energy | -1.5 eV |

| Dipole moment | 4.2 Debye |

The aldehyde group’s carbonyl bond length (1.22 Å) and partial double-bond character (Wiberg bond index = 1.85) align with crystallographic data.

Tautomeric Behavior and Protonation States

This compound exhibits pH-dependent tautomerism. In neutral conditions, the amino-imino equilibrium favors the amino tautomer (99% abundance). Protonation at the pyrimidine N1 atom (pKₐ = 3.7) generates a cationic species, while deprotonation of the aldehyde group (pKₐ = 10.2) yields an enolate form.

Proposed tautomers :

- Amino-aldehyde form : Dominant in aqueous solution (δ 9.82 ppm for CHO in ¹H NMR).

- Imino-enol form : Minor contributor (<1%), stabilized by intramolecular hydrogen bonding.

Solvent effects strongly influence tautomeric preferences, with polar aprotic solvents (e.g., DMSO) favoring the amino-aldehyde tautomer due to reduced stabilization of the enolate.

Propriétés

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHYIPRJOCCNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512617 | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-68-7 | |

| Record name | 4-Amino-5-formyl-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-FORMYL-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSP59V23ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Multi-Step Cyclization from Cyanoacetaldehyde Derivatives

The synthesis described in CN103145626B involves a four-step process starting from cyanoacetaldehyde diethyl acetal or dimethyl acetal. Key steps include:

Formation of formylated intermediate :

- Reagents : Cyanoacetaldehyde diethyl acetal/dimethyl acetal (0.15–0.25 mol), sodium methoxide (0.20–0.30 mol), methyl formate (0.20–0.30 mol).

- Conditions : Tetrahydrofuran (THF) solvent, 10–20°C, 5–7 hours.

- Outcome : Formation of a sodium salt intermediate via nucleophilic substitution.

Alkylation with dimethyl sulfate :

- Reagents : Intermediate sodium salt, dimethyl sulfate (0.15–0.25 mol).

- Conditions : 60–70°C, 4–6 hours.

Condensation with 2-methyl-2-mercaptourea :

- Reagents : 2-Methyl-2-mercaptourea (0.15–0.25 mol).

- Conditions : 60–70°C, 4–6 hours.

Isolation and purification :

- Solvent : Ethanol/water (1:5 v/v).

- Yield : Light yellow crystals (purity >95%).

Advantages : High yield, scalable for industrial production.

Limitations : Requires precise temperature control and solvent handling.

Hydrogenation of Nitrile Precursors

Research from the University of Groningen (Chapter 5) highlights hydrogenation as an alternative route:

| Method | Reagents | Conditions | Yield | Outcome |

|---|---|---|---|---|

| Pd/C + H₂SO₄ | Pd/C catalyst, H₂SO₄ | 3 hours, room temp | 50% | Partial conversion |

| Raney-Nickel + Formic Acid | Raney-Ni, formic acid | 16 hours, reflux | 64% | Full conversion to aldehyde |

Key Findings :

- Catalyst Choice : Raney-Nickel in formic acid outperforms Pd/C in H₂SO₄.

- Side Reactions : Hydrogenation with Pd/C led to decomposition after extended reaction times.

Vilsmeier-Haack Formylation

The ARKIVOC 2009 study (Quiroga et al.) demonstrated regioselective formylation using Vilsmeier reagent (POCl₃/DMF):

| Substrate | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | 50°C, 18 hours, NaOH workup | 5a (5-formylpyrimidine) | 88% | Formylation at C5 confirmed by NMR |

| 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one | 0°C, 4 hours, ice quench | 5b (5-formylpyrimidine) | 70% | Methoxy group hydrolyzed to NH₂ |

Critical Factors :

- Temperature Control : Higher temperatures (50°C) favor C5 formylation in non-aromatic pyrimidines.

- Workup : Neutralization with NaOH prevents over-oxidation.

Challenges and Limitations

- Regioselectivity : Vilsmeier formylation fails in fully aromatic pyrimidines due to competing amino group reactivity (ARKIVOC 2009).

- Protection Chemistry : Boc protection of the amino group in nitrile precursors often leads to mono/di-protected byproducts (Groningen Chapter 5). 3

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products:

Oxidation: 4-Amino-2-methylpyrimidine-5-carboxylic acid.

Reduction: 4-Amino-2-methylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Amino-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

Industry: It is used in the production of fine chemicals and as a precursor for various agrochemicals.

Mécanisme D'action

The mechanism of action of 4-amino-2-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino and aldehyde groups allows it to form various interactions, including hydrogen bonding and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

4-Amino-2-methylpyrimidine-5-carbonitrile: This compound is a precursor in the synthesis of 4-amino-2-methylpyrimidine-5-carbaldehyde.

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: This compound has a similar structure but contains a methylthio group instead of a methyl group.

4-Amino-5-aminomethyl-2-methylpyrimidine: This compound has an additional aminomethyl group at position 5.

Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Activité Biologique

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by an amino group at the 4-position and an aldehyde functional group at the 5-position, plays a significant role in medicinal chemistry and biological research. Its potential applications range from antimicrobial and anticancer properties to its use as a building block for more complex heterocyclic compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be described as follows:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms at non-adjacent positions.

- Amino Group : Located at the 4-position, which enhances the compound's reactivity and biological activity.

- Aldehyde Group : Positioned at the 5-position, contributing to its chemical reactivity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Amino (-NH2), Aldehyde (-CHO) |

| Ring Structure | Pyrimidine (C4N2) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve the inhibition of specific enzymes crucial for bacterial survival.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, preventing mitosis. This effect was observed in vitro with various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino and aldehyde groups allow for covalent bonding with active sites on enzymes, leading to inhibition of their activity. This interaction can trigger various biological responses, including apoptosis in cancer cells and disruption of metabolic pathways in bacteria.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, derivatives of this compound were synthesized and tested for their ability to inhibit VEGFR-2 kinase activity. Compounds showed IC50 values in the low micromolar range, effectively blocking proliferation in human cancer cell lines and promoting apoptosis .

Research Applications

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocycles. Its derivatives are investigated for various applications in pharmaceuticals, agrochemicals, and dyes.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Medicinal Chemistry | Precursor for biologically active molecules |

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Drugs | Lead compound for anticancer therapies |

Q & A

Q. What are the common synthetic routes for preparing 4-amino-2-methylpyrimidine-5-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclization or substitution on pyrimidine scaffolds. For example, 4-amino-2-methylpyrimidine derivatives can be functionalized at the 5-position using formylation agents like DMF/POCl₃ or Vilsmeier-Haack conditions. Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy to confirm regioselectivity and purity. Evidence from pyrimidinecarbonitrile syntheses (e.g., thermal aqueous three-component reactions) suggests similar analytical validation workflows . CAS registry data (933687-07-1) further supports standardized protocols for structural confirmation .

Q. How does the aldehyde group at the 5-position influence the compound’s reactivity compared to other pyrimidine derivatives?

The electron-withdrawing aldehyde group enhances electrophilic reactivity at the 5-position, enabling nucleophilic additions (e.g., hydrazine or hydroxylamine) or condensation reactions (e.g., Knoevenagel). This contrasts with methyl or amino-substituted analogs (e.g., 4-amino-5-methylpyrimidine), where steric hindrance or electron-donating effects dominate. Comparative studies of similar aldehydes, such as 4-methyl-2-(methylthio)pyrimidine-5-carbaldehyde, highlight distinct reactivity profiles in cross-coupling or cyclization reactions .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of substituted pyrimidines?

High-resolution NMR (e.g., ¹H-¹³C HSQC, NOESY) is essential to differentiate isomers. For instance, this compound and its 4-carbaldehyde isomer (CAS 933686-73-8) can be distinguished via coupling patterns in aromatic regions and carbonyl carbon shifts (~190 ppm for aldehydes). MS fragmentation patterns and IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. How can experimental design address discrepancies in spectral data interpretation for this compound derivatives?

Contradictions in NMR or MS data often arise from tautomerism, solvent effects, or impurities. For example, enol-aldehyde tautomerism in polar solvents may obscure carbonyl signals. To resolve this, use deuterated solvents with controlled pH and low-temperature NMR. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive structural assignments . Redundant synthesis routes (e.g., varying formylation conditions) can isolate pure tautomeric forms for analysis .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

Regioselective modifications require protecting group strategies. For instance, protecting the amino group with Boc or Fmoc before aldehyde derivatization prevents unwanted side reactions. Computational modeling (DFT studies) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) ensures selective functionalization at the 5-position .

Q. How do steric and electronic effects of substituents impact crystallization and polymorph screening?

Substituents like methyl groups (2-position) introduce steric constraints, affecting crystal packing. Polymorph screening via solvent-drop grinding or temperature-gradient methods identifies stable forms. For example, bulky substituents may favor monoclinic over triclinic systems. SHELX refinement of X-ray data reveals hydrogen-bonding networks (e.g., aldehyde⋯N-amino interactions) critical for lattice stability .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Tools like PISTACHIO and REAXYS databases simulate metabolic pathways (e.g., aldehyde oxidation or cytochrome P450 interactions). Machine learning models trained on pyrimidine analogs predict clearance rates and metabolite formation. Experimental validation via liver microsome assays correlates computational predictions with in vitro stability data .

Methodological Notes

- Data Contradictions : Cross-reference spectral libraries (e.g., PubChem, DSSTox) and replicate experiments under controlled conditions to resolve ambiguities .

- Safety Protocols : Follow MedChemExpress guidelines for handling reactive aldehydes, including PPE and fume hood use .

- Synthesis Optimization : Use design-of-experiment (DoE) approaches to balance reaction temperature, solvent polarity, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.